2-Ethenylthiolane
Description
2-Ethenylthiolane (systematic name: 2-vinylthiolane) is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (a saturated analog of thiophene) with an ethenyl (-CH₂-CH₂) substituent at the 2-position.
Properties
Molecular Formula |
C6H10S |
|---|---|
Molecular Weight |
114.21 g/mol |
IUPAC Name |
2-ethenylthiolane |
InChI |
InChI=1S/C6H10S/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2 |
InChI Key |
YQGVJKSRGWEXGU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenylthiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-dihalobutanes with sodium sulfide, which leads to the formation of the thiolane ring. The ethenyl group can be introduced through subsequent reactions, such as the addition of vinyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethenylthiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted thiolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiolanes.
Scientific Research Applications
2-Ethenylthiolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving sulfur-containing heterocycles.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethenylthiolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atom in the thiolane ring can form bonds with various biological molecules, influencing their activity and function. The ethenyl group can also participate in reactions that modify the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Ethenylthiolane to structurally analogous compounds based on molecular features, applications, and safety profiles derived from the evidence:
Key Structural and Functional Differences
Core Ring System: this compound contains a saturated thiolane ring, whereas 2-(2-thienyl)ethanol and 1-(2-thienyl)ethanone feature an aromatic thiophene ring. Saturation in thiolane reduces aromaticity, altering electronic properties and reactivity compared to thiophene derivatives .
Applications: Thiophene-based compounds like 2-(2-thienyl)ethanol are used as pharmaceutical intermediates, while 1-(2-thienyl)ethanone finds roles in fragrance synthesis .
Safety and Handling: Thiophene derivatives exhibit moderate hazards; for example, 1-(2-thienyl)ethanone requires specific fire-extinguishing agents (CO₂, dry chemical) . No analogous guidelines exist for this compound, underscoring the need for further study.
Research Findings and Data Gaps
- Synthesis and Reactivity : Thiophene derivatives are well-documented in catalysis and drug design, but thiolane analogs like this compound are less explored. The saturated ring may confer stability in harsh reaction conditions, a hypothesis supported by studies on similar sulfur heterocycles .
- Analytical Challenges: Structural complexity (e.g., stereochemistry) may complicate purity analysis, as seen in drospirenone-related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
